molecular formula C26H20BrNO B11564247 2-(4-bromophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine

2-(4-bromophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine

Cat. No.: B11564247
M. Wt: 442.3 g/mol
InChI Key: MPMCCKCTRJXIDK-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE typically involves the condensation of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of a catalyst such as zinc powder and titanium tetrachloride . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into its corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Catalysts like iron(III) bromide and aluminum chloride are used in electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(4-BROMOPHENYL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-BROMOPHENYL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways. detailed studies on its mechanism of action are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BROMOPHENYL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzoxazine ring system makes it a valuable compound for various applications in materials science and pharmaceuticals.

Properties

Molecular Formula

C26H20BrNO

Molecular Weight

442.3 g/mol

IUPAC Name

2-(4-bromophenyl)-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine

InChI

InChI=1S/C26H20BrNO/c27-22-17-15-19(16-18-22)25-28-24-14-8-7-13-23(24)26(29-25,20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-18,25,28H

InChI Key

MPMCCKCTRJXIDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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